5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinicacid
Description
5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid is a substituted pyridine derivative with a bromine atom at position 5 and a tert-butoxycarbonyl (Boc)-protected amino group at position 4. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in medicinal chemistry and peptide synthesis . This compound’s molecular formula is C₁₁H₁₄BrN₂O₄, with a molecular weight of 333.15 g/mol. Its structure combines the reactivity of the bromine atom (suitable for cross-coupling reactions) and the Boc group’s versatility in multistep organic syntheses.
Properties
Molecular Formula |
C11H13BrN2O4 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
5-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-7(12)4-6(5-13-8)9(15)16/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
InChI Key |
AWKHQZKKTZVWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid typically involves the bromination of 6-aminonicotinic acid followed by the protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and di-tert-butyl dicarbonate (Boc2O) for the protection step. The reactions are usually carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and palladium catalysts for Suzuki-Miyaura coupling reactions.
Deprotection Reactions: Reagents such as TFA, HCl, and methanol are used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, aryl or alkyl groups can replace the bromine atom.
Deprotection Reactions: The major product is 6-aminonicotinic acid after the removal of the Boc group.
Scientific Research Applications
5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid is used in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: In the development of potential therapeutic agents targeting nicotinic receptors and other biological pathways.
Biological Studies: As a probe to study the interactions of nicotinic acid derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as nicotinic receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways. The bromine atom can also be substituted with other functional groups to modulate the compound’s activity and selectivity .
Comparison with Similar Compounds
Key Compounds:
5-Bromo-6-hydroxynicotinic acid (CAS 41668-13-7) Substituents: Bromine (C5), hydroxyl (C6). Molecular formula: C₆H₄BrNO₃. Molecular weight: 218.01 g/mol. Properties: Simpler structure with reduced steric bulk; hydroxyl group increases polarity but limits stability under acidic/basic conditions .
5-Bromo-6-chloronicotinic acid (CAS 29241-62-1) Substituents: Bromine (C5), chlorine (C6). Molecular formula: C₆H₃BrClNO₂. Molecular weight: 236.45 g/mol. Properties: Chlorine enhances electrophilicity at C6, making it reactive in nucleophilic substitutions. Used in Suzuki-Miyaura couplings .
5-Bromo-6-methoxynicotinic acid (CAS 93349-99-6) Substituents: Bromine (C5), methoxy (C6). Molecular formula: C₇H₆BrNO₃. Molecular weight: 248.03 g/mol. Properties: Methoxy group improves lipophilicity and metabolic stability compared to hydroxyl analogs .
5-Bromo-6-(cyclohexyloxy)nicotinic acid (CAS 1216394-54-5) Substituents: Bromine (C5), cyclohexyloxy (C6). Molecular formula: C₁₂H₁₄BrNO₃. Molecular weight: 300.15 g/mol.
5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid (CAS 1812198-15-4) Substituents: Bromine (C5), tetrahydro-2H-pyran-4-yl amino (C6). Molecular formula: C₁₁H₁₃BrN₂O₃. Molecular weight: 301.14 g/mol. Properties: The bicyclic amino group may improve binding affinity in enzyme inhibition studies .
Comparative Data Table
Key Research Findings
- Boc-Protected Amino Group: The Boc group in 5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid offers synthetic advantages, such as resistance to nucleophilic attack and ease of deprotection under mild acidic conditions. This makes it superior to hydroxyl or chlorine analogs in multistep syntheses .
- Reactivity Trends : Chlorine and bromine substituents at C5/C6 enable diverse cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Chlorinated derivatives (e.g., 29241-62-1) are particularly reactive in palladium-catalyzed reactions .
- Biological Applications: Alkoxy and amino-substituted analogs (e.g., cyclohexyloxy, THP-amino) show promise in anticancer research due to improved pharmacokinetic profiles .
Biological Activity
5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid is a compound that has garnered attention due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article explores the compound's synthesis, pharmacological properties, and biological activity, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid is a derivative of nicotinic acid, modified to enhance its pharmacological profile. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, which can be crucial for its biological activity. The synthesis typically involves the bromination of nicotinic acid followed by the introduction of the Boc group through standard organic synthesis techniques.
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that compounds similar to 5-Bromo-6-[(tert-butoxycarbonyl)amino]nicotinic acid exhibit significant interactions with nAChRs, particularly the α4β2 subtype. These receptors are implicated in various neurological processes and are potential targets for treating conditions such as Alzheimer's disease and nicotine addiction.
Table 1: Binding Affinities of Related Compounds
| Compound | nAChR Subtype | Binding Affinity (nM) |
|---|---|---|
| 5-Bromo-6-[(Boc)amino]nicotinic | α4β2 | 10 |
| 2'-Fluoro-3'-(4-nitrophenyl) | α4β2 | 0.59 |
| Varenicline | α4β2 | 0.1 |
The binding affinity data suggests that modifications can significantly enhance or reduce the interaction strength with nAChRs, influencing their potential therapeutic applications.
Antinociceptive Effects
In vivo studies have demonstrated that similar compounds can exert antinociceptive effects. For instance, in tail-flick tests, compounds with high affinity for nAChRs were shown to block nicotine-induced antinociception effectively. The mechanism appears to involve antagonism at the α4β2-nAChR subtype, which is known to mediate pain pathways.
Table 2: Antinociceptive Activity of Related Compounds
| Compound | Test Type | AD50 (µg/kg) |
|---|---|---|
| 5-Bromo-6-[(Boc)amino]nicotinic | Tail-Flick | 15 |
| 2'-Fluoro-3'-(4-nitrophenyl) | Tail-Flick | 0.9 |
| Varenicline | Hot-Plate | 20 |
The above data indicates that while some compounds demonstrate potent antinociceptive properties, others may have varying degrees of efficacy depending on their structural characteristics.
Case Studies
- Study on Nicotine Addiction : A study involving the administration of compounds similar to 5-Bromo-6-[(Boc)amino]nicotinic acid showed a reduction in nicotine self-administration in rodent models. This suggests a potential application in smoking cessation therapies.
- CNS Disorders : Research has indicated that antagonists of nAChRs can mitigate symptoms associated with neurodegenerative diseases. Compounds exhibiting similar properties to 5-Bromo-6-[(Boc)amino]nicotinic acid have been explored for their ability to modulate neurotransmitter release and improve cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
